molecular formula C24H25ClN2O5S B11124206 N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide

Cat. No.: B11124206
M. Wt: 489.0 g/mol
InChI Key: ROMCBVAPHFQLQY-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide is a complex organic compound that features a glycinamide backbone with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate benzyl and methoxybenzyl halides under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-(4-methoxyphenyl)sulfonylglycinamide
  • N~2~-benzyl-N~2~-(3-chlorophenyl)sulfonylglycinamide
  • N~2~-benzyl-N~2~-(2-methoxybenzyl)sulfonylglycinamide

Uniqueness

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide is unique due to the specific combination of substituents on the glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-31-22-11-7-6-10-19(22)15-26-24(28)17-27(16-18-8-4-3-5-9-18)33(29,30)20-12-13-23(32-2)21(25)14-20/h3-14H,15-17H2,1-2H3,(H,26,28)

InChI Key

ROMCBVAPHFQLQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3OC)Cl

Origin of Product

United States

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